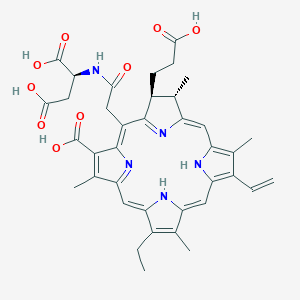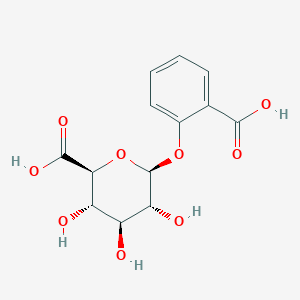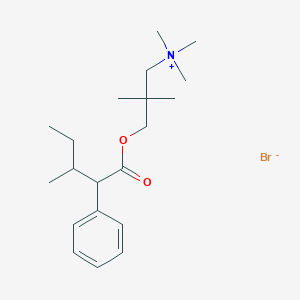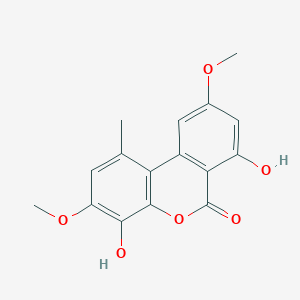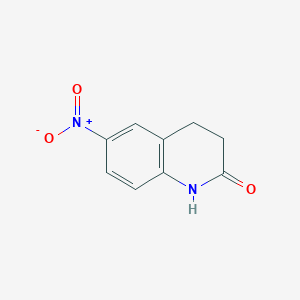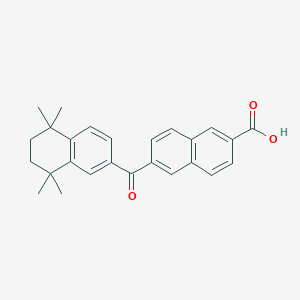
Guanosine 5'-triphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine-5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .
Mechanism of Action
Target of Action
Guanosine 5’-triphosphate disodium salt (GTP) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , Genome polyprotein , and Rho-related GTP-binding protein RhoE .
Mode of Action
GTP acts as an activator of the signal transducing G proteins . It binds to these proteins and triggers a conformational change, allowing them to interact with other intracellular signaling molecules . This interaction results in the activation of various downstream signaling pathways .
Biochemical Pathways
GTP is involved in several biochemical pathways. It serves as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also essential for G protein-related signal transduction in second-messenger mechanisms . Furthermore, GTP is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis .
Pharmacokinetics
It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.
Result of Action
The activation of G proteins by GTP leads to the initiation of various cellular processes, including proliferation, differentiation, and activation of several intracellular kinase cascades . Moreover, GTP’s role as an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA contributes to the regulation of genetic information .
Action Environment
The action, efficacy, and stability of GTP can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the binding of GTP to its targets and its subsequent actions . .
Biochemical Analysis
Biochemical Properties
Guanosine 5’-triphosphate disodium salt is a key substrate in the biosynthesis of DNA and RNA enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .
Cellular Effects
Guanosine 5’-triphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances myoblast differentiation in mouse cells .
Molecular Mechanism
At the molecular level, Guanosine 5’-triphosphate disodium salt exerts its effects through several mechanisms. It serves as a G protein signaling activator, triggering a cascade of intracellular events . It also acts as a high-energy precursor for mononucleotide units in the enzymatic biosynthesis of DNA and RNA enzymes .
Metabolic Pathways
Guanosine 5’-triphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine-5’-triphosphate can be synthesized through several methods. One common method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction proceeds through four successive steps, resulting in the formation of guanosine-5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate . Another method involves enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .
Industrial Production Methods: Industrial production of guanosine-5’-triphosphate typically involves large-scale enzymatic phosphorylation and subsequent purification processes. The use of ion exchange chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is hydrolyzed to guanosine diphosphate by GTPases during signal transduction processes .
Common Reagents and Conditions: Common reagents used in reactions involving guanosine-5’-triphosphate include bis-(tributylammonium) pyrophosphate, pyridine, and various enzymes such as GTPases . The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal activity.
Major Products Formed: The major products formed from the hydrolysis of guanosine-5’-triphosphate include guanosine diphosphate and inorganic phosphate. These products play significant roles in cellular signaling and energy transfer .
Scientific Research Applications
Guanosine-5’-triphosphate has numerous applications in scientific research. It is a key substrate for RNA polymerases and is involved in the synthesis of RNA during transcription . In cell signaling, guanosine-5’-triphosphate activates G-proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of kinase cascades . Additionally, guanosine-5’-triphosphate is used in studies related to microtubule dynamics, where it is hydrolyzed to guanosine diphosphate during microtubule polymerization .
Comparison with Similar Compounds
Guanosine-5’-triphosphate is similar to other nucleoside triphosphates such as adenosine triphosphate, cytidine triphosphate, and uridine triphosphate. it is unique in its specific role in activating G-proteins and its involvement in RNA synthesis . Other similar compounds include guanosine 5’-monophosphate and guanosine 5’-diphosphate, which are intermediates in the synthesis and hydrolysis of guanosine-5’-triphosphate .
Properties
CAS No. |
56001-37-7 |
|---|---|
Molecular Formula |
C10H14N5Na2O14P3 |
Molecular Weight |
567.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
FIZIYLKEXVIRHJ-LGVAUZIVSA-L |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
physical_description |
Solid |
Synonyms |
GUANOSINE-5'-TRIPHOSPHORIC ACID, DISODIUM; GUANOSINE 5'-TRIPHOSPHORIC ACID DISODIUM SALT; GUANOSINE-5'-TRIPHOSPHATE NA2-SALT; GUANOSINE-5'-TRIPHOSPHATE DISODIUM; GUANOSINE-5'-TRIPHOSPHATE DISODIUM SALT; GTP, NA2H2; GTP; GTP, 2NA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







